1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
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Overview
Description
1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a tetrahydrocyclopentaquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of the brominated methoxyphenyl group. Key steps include:
Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom to the methoxyphenyl group using brominating agents such as N-bromosuccinimide (NBS).
Coupling Reactions: Coupling of the brominated methoxyphenyl group with the cyclopentaquinoline core under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced cyclopentaquinoline derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3aS,4R,9bR)-4-(5-chloro-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
- 1-[(3aS,4R,9bR)-4-(5-fluoro-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone
Uniqueness
The presence of the bromine atom in 1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone imparts unique electronic and steric properties, distinguishing it from its chloro and fluoro analogs
Properties
Molecular Formula |
C21H20BrNO2 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
1-[(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone |
InChI |
InChI=1S/C21H20BrNO2/c1-12(24)13-6-8-19-17(10-13)15-4-3-5-16(15)21(23-19)18-11-14(22)7-9-20(18)25-2/h3-4,6-11,15-16,21,23H,5H2,1-2H3/t15-,16+,21-/m1/s1 |
InChI Key |
FGWJVUVUPVNYQO-VWKPWSFCSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=C(C=CC(=C4)Br)OC |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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